

Application Notes and Protocols for In Vivo Studies with GSK1795091

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Compound of Interest		
Compound Name:	GSK1795091	
Cat. No.:	B1672362	Get Quote

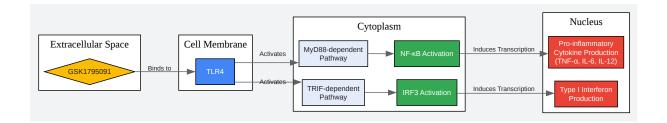
Introduction

GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist.[1][2] As an analogue of lipid A, it is designed to stimulate the innate immune system. Activation of TLR4 on innate immune cells such as monocytes, macrophages, and dendritic cells triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines. [1][2][3] This leads to the enhancement of antigen presentation and the regulation of T-cell responses, ultimately fostering a robust anti-tumor immune response.[1][4][5] Preclinical in vivo studies have demonstrated that **GSK1795091** can inhibit tumor growth and improve long-term survival in murine tumor models.[1][2][6] These application notes provide a summary of available data and generalized protocols for in vivo research involving **GSK1795091**.

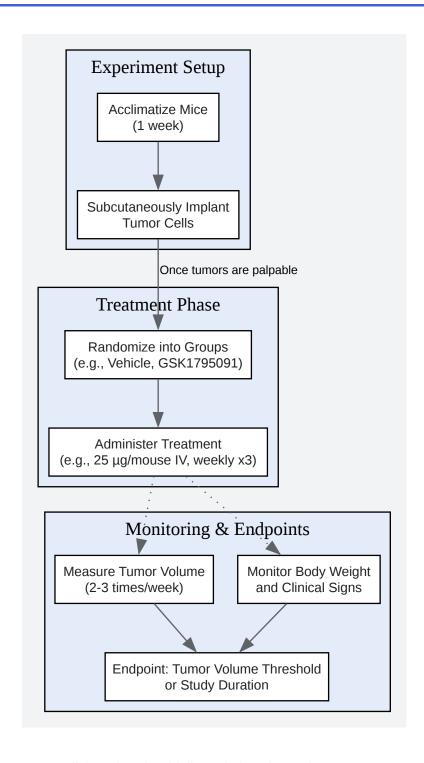
Mechanism of Action: TLR4 Signaling Pathway

GSK1795091 exerts its immunostimulatory effects by activating the TLR4 signaling pathway. Upon administration, **GSK1795091** binds to TLR4, initiating a downstream signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF3. This results in the transcription and secretion of a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons.[3] This orchestrated immune response promotes the maturation of antigen-presenting cells, leading to the activation of a T helper 1 (Th1) biased adaptive immune response and the generation of cytotoxic T-lymphocytes (CTLs) that can target and eliminate tumor cells.[3]









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